molecular formula C14H13NO2 B7846104 (3-Amino-4-methoxyphenyl)(phenyl)methanone

(3-Amino-4-methoxyphenyl)(phenyl)methanone

Cat. No.: B7846104
M. Wt: 227.26 g/mol
InChI Key: HFDAZGAPCQRKEV-UHFFFAOYSA-N
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Description

(3-Amino-4-methoxyphenyl)(phenyl)methanone is an organic compound with the molecular formula C14H13NO2 It is a derivative of benzophenone, characterized by the presence of an amino group at the 3-position and a methoxy group at the 4-position on one of the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-4-methoxyphenyl)(phenyl)methanone typically involves the reaction of 3-amino-4-methoxybenzaldehyde with phenylmagnesium bromide, followed by oxidation. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

  • Grignard Reaction

      Reactants: 3-amino-4-methoxybenzaldehyde, phenylmagnesium bromide

      Solvent: Anhydrous ether

      Conditions: Inert atmosphere (e.g., nitrogen or argon)

      Product: (3-Amino-4-methoxyphenyl)(phenyl)methanol

  • Oxidation

      Reactants: (3-Amino-4-methoxyphenyl)(phenyl)methanol

      Oxidizing Agent: Jones reagent (chromic acid in acetone)

      Conditions: Room temperature

      Product: this compound

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-4-methoxyphenyl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic medium

    Reduction: Sodium borohydride (NaBH4) in methanol

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF)

Major Products Formed

    Oxidation: (3-Nitro-4-methoxyphenyl)(phenyl)methanone

    Reduction: (3-Amino-4-methoxyphenyl)(phenyl)methanol

    Substitution: (3-Amino-4-hydroxyphenyl)(phenyl)methanone

Scientific Research Applications

(3-Amino-4-methoxyphenyl)(phenyl)methanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (3-Amino-4-methoxyphenyl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the methoxy group can enhance lipophilicity, facilitating membrane permeability. These interactions can modulate biological pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    (3-Aminophenyl)(phenyl)methanone: Lacks the methoxy group, resulting in different chemical properties and reactivity.

    (4-Methoxyphenyl)(phenyl)methanone: Lacks the amino group, affecting its biological activity and applications.

    (3-Amino-4-hydroxyphenyl)(phenyl)methanone: Hydroxy group instead of methoxy, leading to different solubility and reactivity.

Uniqueness

(3-Amino-4-methoxyphenyl)(phenyl)methanone is unique due to the presence of both amino and methoxy groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

(3-amino-4-methoxyphenyl)-phenylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-17-13-8-7-11(9-12(13)15)14(16)10-5-3-2-4-6-10/h2-9H,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFDAZGAPCQRKEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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